1-Aminocyclopropanecarboxylate 1-Aminocyclopropanecarboxylate 1-aminocyclopropanecarboxylate is an alpha-amino-acid anion resulting from the deprotonation of the carboxy group of 1-aminocyclopropanecarboxylic acid. It derives from a cyclopropanecarboxylate. It is a conjugate base of a 1-aminocyclopropanecarboxylic acid and a 1-aminocyclopropanecarboxylic acid zwitterion.
Brand Name: Vulcanchem
CAS No.: 149441-00-9
VCID: VC21084705
InChI: InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/p-1
SMILES: C1CC1(C(=O)[O-])N
Molecular Formula: C4H6NO2-
Molecular Weight: 100.1 g/mol

1-Aminocyclopropanecarboxylate

CAS No.: 149441-00-9

Cat. No.: VC21084705

Molecular Formula: C4H6NO2-

Molecular Weight: 100.1 g/mol

* For research use only. Not for human or veterinary use.

1-Aminocyclopropanecarboxylate - 149441-00-9

Specification

Description 1-aminocyclopropanecarboxylate is an alpha-amino-acid anion resulting from the deprotonation of the carboxy group of 1-aminocyclopropanecarboxylic acid. It derives from a cyclopropanecarboxylate. It is a conjugate base of a 1-aminocyclopropanecarboxylic acid and a 1-aminocyclopropanecarboxylic acid zwitterion.
CAS No. 149441-00-9
Molecular Formula C4H6NO2-
Molecular Weight 100.1 g/mol
IUPAC Name 1-aminocyclopropane-1-carboxylate
Standard InChI InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/p-1
Standard InChI Key PAJPWUMXBYXFCZ-UHFFFAOYSA-M
SMILES C1CC1(C(=O)[O-])N
Canonical SMILES C1CC1(C(=O)[O-])N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator